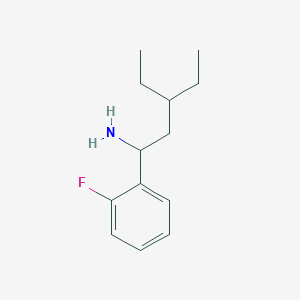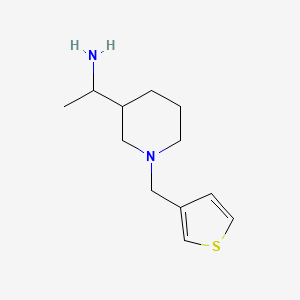
1-(1-(Thiophen-3-ylmethyl)piperidin-3-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(Thiophen-3-ylmethyl)piperidin-3-yl)ethan-1-amine is a compound of interest in various scientific fields due to its unique structural properties It consists of a piperidine ring substituted with a thiophene group and an ethanamine moiety
Vorbereitungsmethoden
The synthesis of 1-(1-(Thiophen-3-ylmethyl)piperidin-3-yl)ethan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Thiophene Group: The thiophene group is introduced via a substitution reaction, often using thiophene-3-carbaldehyde as a reagent.
Attachment of the Ethanamine Moiety: The final step involves the attachment of the ethanamine group through reductive amination or similar reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Chemischer Reaktionen
1-(1-(Thiophen-3-ylmethyl)piperidin-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, resulting in the formation of reduced thiophene derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring or the thiophene moiety.
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., alkyl halides). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(1-(Thiophen-3-ylmethyl)piperidin-3-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers investigate its interactions with biological targets to understand its potential therapeutic effects and toxicity profiles.
Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(1-(Thiophen-3-ylmethyl)piperidin-3-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The thiophene and piperidine moieties contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(1-(Thiophen-3-ylmethyl)piperidin-3-yl)ethan-1-amine can be compared with similar compounds such as:
1-(1-(Thiophen-2-ylmethyl)piperidin-3-yl)ethan-1-amine: Differing by the position of the thiophene group, this compound may exhibit different reactivity and biological activity.
1-(1-(Furan-3-ylmethyl)piperidin-3-yl)ethan-1-amine:
1-(1-(Pyridin-3-ylmethyl)piperidin-3-yl)ethan-1-amine: The presence of a pyridine ring introduces nitrogen, affecting the compound’s electronic properties and interactions.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H20N2S |
|---|---|
Molekulargewicht |
224.37 g/mol |
IUPAC-Name |
1-[1-(thiophen-3-ylmethyl)piperidin-3-yl]ethanamine |
InChI |
InChI=1S/C12H20N2S/c1-10(13)12-3-2-5-14(8-12)7-11-4-6-15-9-11/h4,6,9-10,12H,2-3,5,7-8,13H2,1H3 |
InChI-Schlüssel |
ACIPRISQWRHXBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCCN(C1)CC2=CSC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(2-methylpropyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B13227184.png)
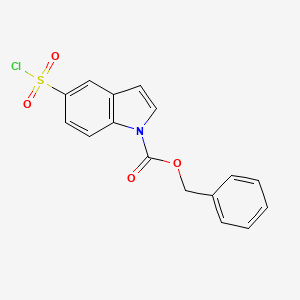

![4'-Ethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13227192.png)



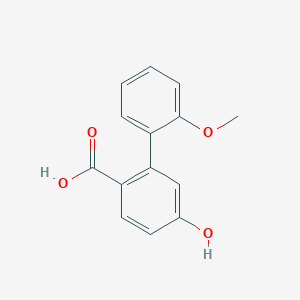
![2-[2-Chloro-1-(propan-2-yl)-1H-imidazol-5-yl]acetonitrile](/img/structure/B13227213.png)

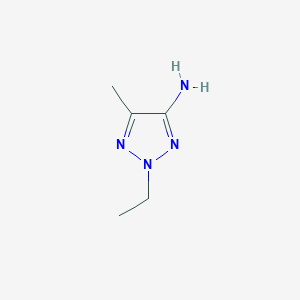
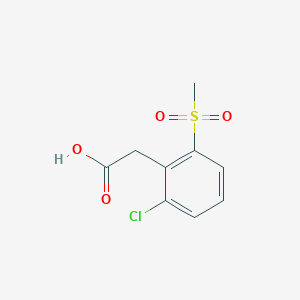
![Ethyl 2-[5-methyl-2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13227230.png)
